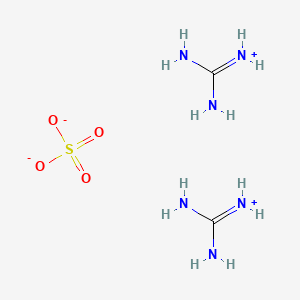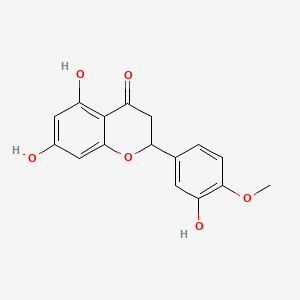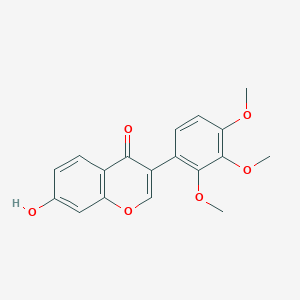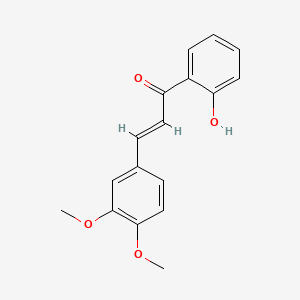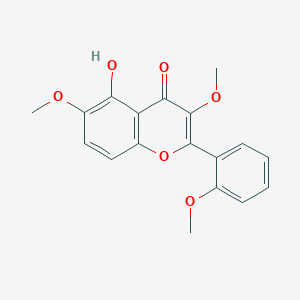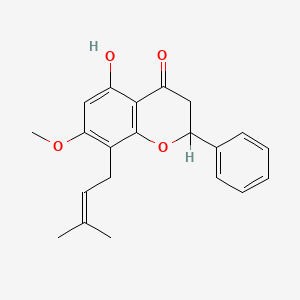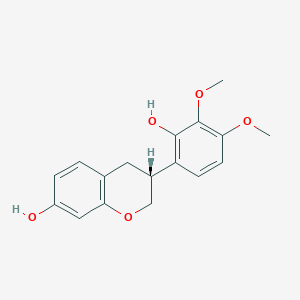
(R)-Isomucronulatol
Descripción general
Descripción
Isomucronulatol es un compuesto flavonoides aislado de las raíces de Astragalus membranaceus, una planta ampliamente utilizada en la medicina tradicional china. Este compuesto ha llamado la atención debido a sus posibles propiedades antiinflamatorias y antioxidantes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Isomucronulatol se puede sintetizar a través de varios métodos, incluyendo la extracción de fuentes naturales y la síntesis química. El proceso de extracción típicamente involucra el uso de solventes como el metanol o el etanol para aislar el compuesto del material vegetal. El compuesto aislado se purifica luego utilizando técnicas como la cromatografía en columna .
Métodos de producción industrial: En un entorno industrial, la producción de isomucronulatol involucra procesos de extracción y purificación a gran escala. El material vegetal se somete a extracción con solventes, seguida de purificación mediante cromatografía líquida de alta resolución (HPLC). Este método garantiza la producción de isomucronulatol de alta pureza adecuado para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones: Isomucronulatol experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Halógenos, nucleófilos.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Aplicaciones Científicas De Investigación
Isomucronulatol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de referencia en el estudio de flavonoides y sus derivados.
Biología: Investigado por sus posibles efectos antiinflamatorios y antioxidantes.
Medicina: Estudiado por sus posibles efectos terapéuticos en condiciones como la osteoartritis y el cáncer de pulmón de células no pequeñas
Industria: Utilizado en el desarrollo de productos de salud naturales y cosméticos debido a sus propiedades bioactivas.
Mecanismo De Acción
Isomucronulatol ejerce sus efectos a través de varios objetivos y vías moleculares. Se ha demostrado que inhibe la producción de citoquinas proinflamatorias y enzimas, como la interleucina-1 beta y la ciclooxigenasa-2. Esta inhibición está mediada a través de la modulación de vías de señalización como la vía del factor nuclear kappa B . Además, se ha descubierto que el isomucronulatol induce ferroptosis en células cancerosas, una forma de muerte celular programada asociada con el hierro y las especies reactivas de oxígeno .
Comparación Con Compuestos Similares
Isomucronulatol es similar a otros flavonoides como la quercetina, el kaempferol y la isorhamnetina. Es único en su estructura molecular específica y su bioactividad. Por ejemplo:
Quercetina: Conocido por sus fuertes propiedades antioxidantes.
Kaempferol: Reconocido por sus efectos anticancerígenos.
Isorhamnetina: Notable por sus propiedades antiinflamatorias y cardioprotectoras.
Estos compuestos comparten bioactividades similares, pero difieren en sus objetivos y vías moleculares específicos, lo que convierte al isomucronulatol en un compuesto único y valioso para la investigación y la aplicación .
Propiedades
IUPAC Name |
3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRBAPDEZYMKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345153 | |
| Record name | Isomucronulatol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isomucronulatol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52250-35-8, 64474-51-7 | |
| Record name | Isomucronulatol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isomucronulatol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152 - 153 °C | |
| Record name | Isomucronulatol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



